(2R)-2-amino-3-(N-benzyl-C-sulfanylcarbonimidoyl)sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyltryptamine . It is a naturally occurring psychedelic compound of the tryptamine family. This compound is found in various plants and animals and has been used traditionally in some South American cultures for its psychoactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyltryptamine can be synthesized through several methods. One common synthetic route involves the reaction of indole with oxalyl chloride to form an indole-3-glyoxyl chloride intermediate. This intermediate is then reacted with dimethylamine to produce N,N-Dimethyltryptamine. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of N,N-Dimethyltryptamine often involves the same synthetic routes as laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyltryptamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, simpler amines, and substituted tryptamines.
Scientific Research Applications
N,N-Dimethyltryptamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tryptamines and their derivatives.
Biology: It is studied for its role in the human brain and its potential effects on neurotransmission.
Medicine: Research is ongoing into its potential therapeutic uses, including its effects on mental health conditions such as depression and anxiety.
Industry: It is used in the synthesis of other complex organic compounds and as a precursor in various chemical reactions.
Mechanism of Action
N,N-Dimethyltryptamine exerts its effects primarily through its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognition. The exact molecular pathways involved are still under investigation, but it is known to affect neurotransmitter release and receptor activation.
Comparison with Similar Compounds
N,N-Dimethyltryptamine is similar to other tryptamines such as psilocybin and lysergic acid diethylamide . it is unique in its rapid onset and short duration of action. Unlike psilocybin, which is metabolized into its active form in the body, N,N-Dimethyltryptamine is active in its original form. This makes it a valuable compound for studying the immediate effects of tryptamines on the brain.
List of Similar Compounds
- Psilocybin
- Lysergic acid diethylamide
- 5-MeO-DMT
- Bufotenin
Properties
IUPAC Name |
(2R)-2-amino-3-(N-benzyl-C-sulfanylcarbonimidoyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c12-9(10(14)15)7-17-11(16)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTSYGXUDMJEFP-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(S)SCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C(S)SC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.